molecular formula C16H19ClN4OS B1225450 1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea

1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea

Cat. No. B1225450
M. Wt: 350.9 g/mol
InChI Key: ZAUGEDQIMRFBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea is an organochlorine compound.

Scientific Research Applications

Crystal Structure Analysis

  • The crystal structure of similar compounds, like 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, was synthesized and characterized, revealing insights into intramolecular hydrogen bonds and dimer formations which are crucial for understanding the molecular interactions and stability of these compounds (Saeed & Parvez, 2005).

Synthesis and Anticancer Activity

  • Acyl thiourea derivatives containing a pyrazole ring showed significant toxicity against human colon, liver, and leukemia cancer cell lines, suggesting their potential use in cancer treatment (Koca et al., 2013).

Antifungal and Antimicrobial Activities

  • Pyrazole acyl thiourea derivatives exhibited good antifungal activities against various strains, including Gibberella zeae and Fusarium oxysporum (Wu et al., 2012).
  • New compounds with 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one structure were synthesized and showed variable and modest activities against bacteria and fungi (B'Bhatt & Sharma, 2017).

Enzyme Inhibition and Mercury Sensing

  • Unsymmetrical thiourea derivatives showed potential as enzyme inhibitors and mercury sensors, with some derivatives demonstrating moderate sensitivity in fluorescence studies (Rahman et al., 2021).

Synthesis and Characterization

  • Thiourea derivatives are synthesized and characterized through various methods, providing a deeper understanding of their structural and chemical properties (Khalifa et al., 2017).

properties

Product Name

1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea

Molecular Formula

C16H19ClN4OS

Molecular Weight

350.9 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(oxolan-2-ylmethyl)thiourea

InChI

InChI=1S/C16H19ClN4OS/c17-13-5-3-12(4-6-13)10-21-11-14(8-19-21)20-16(23)18-9-15-2-1-7-22-15/h3-6,8,11,15H,1-2,7,9-10H2,(H2,18,20,23)

InChI Key

ZAUGEDQIMRFBDL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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